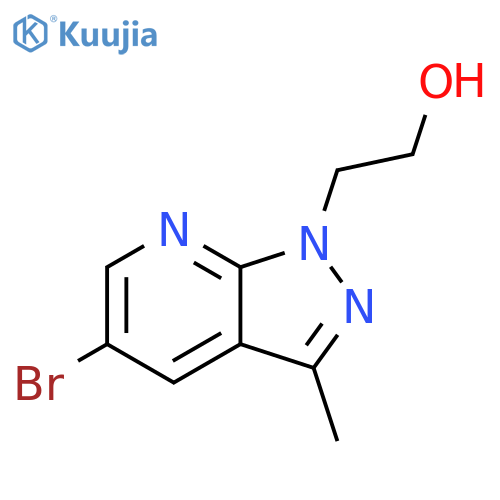

Cas no 1017048-94-0 (2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol)

1017048-94-0 structure

商品名:2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol

2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol

- 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 5-bromo-3-methyl-

- 2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol

-

- インチ: 1S/C9H10BrN3O/c1-6-8-4-7(10)5-11-9(8)13(12-6)2-3-14/h4-5,14H,2-3H2,1H3

- InChIKey: SVVUYMRGHUVUBD-UHFFFAOYSA-N

- ほほえんだ: C12N(CCO)N=C(C)C1=CC(Br)=CN=2

計算された属性

- せいみつぶんしりょう: 255.00072g/mol

- どういたいしつりょう: 255.00072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 256.1g/mol

- トポロジー分子極性表面積: 50.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-103597-0.05g |

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 95.0% | 0.05g |

$150.0 | 2025-02-21 | |

| Enamine | EN300-103597-2.5g |

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 95.0% | 2.5g |

$1260.0 | 2025-02-21 | |

| TRC | B808855-5mg |

2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 5mg |

$ 70.00 | 2022-06-06 | ||

| TRC | B808855-10mg |

2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 10mg |

$ 95.00 | 2022-06-06 | ||

| 1PlusChem | 1P019ZF1-5g |

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 95% | 5g |

$2365.00 | 2023-12-27 | |

| Enamine | EN300-103597-1g |

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 95% | 1g |

$644.0 | 2023-10-28 | |

| A2B Chem LLC | AV44621-2.5g |

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 95% | 2.5g |

$1362.00 | 2024-04-20 | |

| Enamine | EN300-103597-10.0g |

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 95.0% | 10.0g |

$2763.0 | 2025-02-21 | |

| Enamine | EN300-103597-1.0g |

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 95.0% | 1.0g |

$644.0 | 2025-02-21 | |

| Enamine | EN300-103597-0.25g |

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |

1017048-94-0 | 95.0% | 0.25g |

$318.0 | 2025-02-21 |

2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

1017048-94-0 (2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬